N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide
CAS No.: 1285533-84-7
Cat. No.: VC0106819
Molecular Formula: C21H17F3N4O3
Molecular Weight: 430.387
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1285533-84-7 |
|---|---|
| Molecular Formula | C21H17F3N4O3 |
| Molecular Weight | 430.387 |
| IUPAC Name | N-methyl-4-[4-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C21H17F3N4O3/c1-25-19(29)18-12-17(9-10-26-18)31-16-7-5-14(6-8-16)27-20(30)28-15-4-2-3-13(11-15)21(22,23)24/h2-12H,1H3,(H,25,29)(H2,27,28,30) |
| Standard InChI Key | WFTZMAAMCVPJJT-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide is a complex organic compound identified by the CAS number 1285533-84-7. It possesses a molecular formula of C21H17F3N4O3 with a calculated molecular weight of 430.387 g/mol. The compound is also known by alternative names including "Deschloro Sorafenib" and "Sorafenib Impurity 3," highlighting its relationship to the approved anticancer drug Sorafenib .
Structural Features and Chemical Identifiers
The compound features several key structural elements that contribute to its biological activity. These include a trifluoromethyl group attached to a phenyl ring, a central ureido linkage (-NH-CO-NH-), a phenoxy bridge, and a terminal picolinamide moiety with an N-methyl substitution. The detailed structural identifiers are presented in Table 1.
| Parameter | Value |
|---|---|
| IUPAC Name | N-methyl-4-[4-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C21H17F3N4O3/c1-25-19(29)18-12-17(9-10-26-18)31-16-7-5-14(6-8-16)27-20(30)28-15-4-2-3-13(11-15)21(22,23)24/h2-12H,1H3,(H,25,29)(H2,27,28,30) |
| Standard InChIKey | WFTZMAAMCVPJJT-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
| PubChem Compound ID | 49830591 |
Table 1: Chemical identifiers of N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide
Physical Properties
The physical properties of this compound are directly influenced by its complex structure featuring multiple aromatic rings and functional groups. While specific physical data is limited in the available literature, the presence of both polar functional groups (amide, urea) and nonpolar regions (aromatic rings, trifluoromethyl group) suggests a compound with moderate lipophilicity. This balanced nature is potentially advantageous for pharmaceutical applications, facilitating both membrane penetration and aqueous solubility.
Synthesis and Preparation
The synthesis of N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide typically involves a multi-step process. While specific synthesis routes may vary, the literature indicates several key steps in the preparation of this compound and related derivatives.
General Synthetic Approach
The synthesis pathway generally involves the formation of the ureido linkage and subsequent attachment of the trifluoromethylphenyl group to a picolinamide backbone. Drawing from related N-methylpicolinamide derivative syntheses, the process likely begins with commercially available picolinic acid, which undergoes a series of transformations to produce the desired compound .
Key Intermediates and Reaction Steps
Based on the synthesis of structurally related compounds, the following pathway can be proposed:
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Conversion of 2-picolinic acid to an acid chloride intermediate using thionyl chloride
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Reaction with methylamine to form N-methylpicolinamide
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Coupling reaction with a suitably substituted aniline derivative
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Formation of the ureido linkage through reaction with 3-(trifluoromethyl)phenyl isocyanate
The reaction of aromatic isocyanates with appropriate amine intermediates in the presence of triethylamine is a critical step in forming the characteristic ureido linkage found in this compound . The synthetic processes require careful control of reaction conditions to achieve high yield and purity.
Biological Activity and Pharmacological Properties
N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide demonstrates significant biological activity, particularly as a potential antitumor agent. Its structural similarity to Sorafenib suggests potential kinase inhibitory activities.
Anticancer Properties
The compound belongs to a class of N-methylpicolinamide derivatives that have shown promising anticancer activities. Related compounds with the ureido linkage have demonstrated potent antiproliferative effects against various tumor cell lines, including HepG2 (Human Liver Cancer) and HCT116 (Human Colon Carcinoma) . Some derivatives exhibit activity comparable to Sorafenib, a recognized multikinase inhibitor used in cancer treatment.
Structure-Activity Relationships
Studies of structurally related compounds provide insights into key structural elements that contribute to the biological activity:
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The ureido linkage appears to enhance inhibitory activity compared to similar compounds with other linking groups
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Meta substituents on the phenyl ring, particularly lipophilic and bulky groups, significantly increase inhibitory activity in vitro
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The trifluoromethyl group at the meta position likely contributes to both potency and metabolic stability
In Vivo Studies of Related Compounds
In vivo evaluations of structurally similar compounds have shown promising results. Experiments with related N-methylpicolinamide derivatives in mouse models of colon carcinoma demonstrated:
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Effective prolongation of survival in cancer-burdened mice
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Suppression of tumor angiogenesis
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Induction of apoptosis and necrosis in tumor tissue
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Visible effects on neoplasms, which became "black and sclerotic, finally resulting in shrinkage and exfoliation"
These findings suggest that N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide may possess similar therapeutic potential, although specific studies on this exact compound are needed to confirm its efficacy profile.
Research Applications and Future Directions
Current Research Status
N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide represents an important compound in the development of novel anticancer agents. Its structural relationship to Sorafenib, coupled with potential improvements in selectivity or potency, makes it a valuable research tool for understanding structure-activity relationships in kinase inhibitors.
One notable research application comes from Sonoshita et al. in Nature Chemical Biology, who investigated this compound as part of a platform to advance clinical kinase inhibitors into new disease spaces. This suggests a growing interest in repurposing kinase inhibitor scaffolds for novel therapeutic applications.
Future Research Directions
Several avenues for future research warrant exploration:
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Comprehensive pharmacokinetic and pharmacodynamic studies to better understand the compound's behavior in biological systems
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Expanded investigation of specific kinase targets and inhibition profiles
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Structure optimization to enhance potency while reducing potential side effects
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Exploration of combination therapies with established anticancer agents
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Development of improved synthetic routes for more efficient and environmentally friendly production
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